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Compound of Interest

Compound Name: 4-Methyl-2-phenylpyridine

CAS No.: 3475-21-6

Cat. No.: B184572

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methyl-2-phenylpyridine (CAS No: 3475-21-6), a heterocyclic aromatic compound of interest

in medicinal chemistry and materials science. This document compiles available spectroscopic

information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the available and illustrative spectroscopic data for 4-Methyl-2-
phenylpyridine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: Experimental ¹H and ¹³C NMR data for 4-Methyl-2-phenylpyridine were not available in

the searched resources. The following data for the closely related compound, 2-phenylpyridine,

is provided for illustrative purposes.
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¹H NMR (400 MHz, CDCl₃) of 2-Phenylpyridine

Chemical Shift (δ) ppm Multiplicity Assignment

8.83 – 8.60 m 1H, Pyridine-H6

8.11 – 7.91 m 2H, Phenyl-H2', H6'

7.84 – 7.65 m 2H, Pyridine-H3, H4

7.55 – 7.48 m 2H, Phenyl-H3', H5'

7.47 – 7.40 m 1H, Phenyl-H4'

7.37 – 7.15 m 1H, Pyridine-H5

¹³C NMR (101 MHz, CDCl₃) of 2-Phenylpyridine

Chemical Shift (δ) ppm Assignment

157.4 Pyridine-C2

149.6 Pyridine-C6

139.4 Phenyl-C1'

136.7 Pyridine-C4

128.9 Phenyl-C3', C5'

128.7 Phenyl-C2', C6'

126.9 Phenyl-C4'

122.1 Pyridine-C5

120.6 Pyridine-C3

Table 2: Infrared (IR) Spectroscopic Data

Note: An experimental IR spectrum for 4-Methyl-2-phenylpyridine was not available in the

searched resources. The following are characteristic absorption bands expected for this class

of compound based on data for related structures.
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretch (Aromatic)

2980-2850 Medium-Weak C-H stretch (Methyl)

1600-1585 Medium C=C stretch (Aromatic ring)

1500-1400 Medium C=C stretch (Aromatic ring)

1470-1450 Medium C-H bend (Methyl)

1380-1370 Medium C-H bend (Methyl)

900-675 Strong
C-H out-of-plane bend

(Aromatic)

Table 3: Mass Spectrometry (MS) Data

The following table presents predicted collision cross-section data for various adducts of 4-
Methyl-2-phenylpyridine.
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 170.09642 134.4

[M+Na]⁺ 192.07836 143.0

[M-H]⁻ 168.08186 140.0

[M+NH₄]⁺ 187.12296 153.5

[M+K]⁺ 208.05230 139.4

[M+H-H₂O]⁺ 152.08640 126.9

[M+HCOO]⁻ 214.08734 158.2

[M+CH₃COO]⁻ 228.10299 148.3

[M+Na-2H]⁻ 190.06381 143.2

[M]⁺ 169.08859 133.7

[M]⁻ 169.08969 133.7

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for organic compounds like 4-Methyl-2-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered through

a pipette with a cotton plug into a clean NMR tube.

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz

instrument.

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with

single lines for each unique carbon atom.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b184572/docs?utm_src=pdf-body#spectroscopic-profile-of-4-methyl-2-phenylpyridine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184572?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected,

and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk

using a hydraulic press.

Solid or Liquid Samples (Thin Film): A few drops of a concentrated solution of the

compound in a volatile solvent are applied to a salt plate (e.g., NaCl or KBr). The solvent is

allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR

spectrometer. The instrument records the infrared spectrum, typically in the range of 4000-

400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is also

recorded and subtracted from the sample spectrum.

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile

compounds.

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or

electrospray ionization (ESI). In EI, a high-energy electron beam bombards the sample,

causing the ejection of an electron and the formation of a molecular ion (M⁺) and fragment

ions. ESI is a softer ionization technique often used for less volatile or thermally labile

molecules.
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Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z. The molecular ion peak provides the molecular weight of the

compound, and the fragmentation pattern offers clues about its structure.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound.
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Caption: A logical workflow for the elucidation of molecular structures using spectroscopic

techniques.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-2-phenylpyridine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184572/docs#spectroscopic-profile-of-4-methyl-2-
phenylpyridine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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